molecular formula C9H16Cl2O B14654167 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL CAS No. 52183-66-1

1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL

Cat. No.: B14654167
CAS No.: 52183-66-1
M. Wt: 211.13 g/mol
InChI Key: NRRRCYPFIKRDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-2,6-dimethylhept-5-en-2-ol is a specialized organic compound featuring a tertiary alcohol and a dichloromethyl group positioned adjacent to an alkene functionality. This unique structure, with its reactive sites, makes it a valuable intermediate for researchers exploring novel chemical syntheses. Its potential applications include serving as a precursor in the development of fragrances and flavors, given that structurally related 2,6-dimethylheptane derivatives are known for their organoleptic properties . In synthetic organic chemistry, it can be investigated as a building block for more complex molecules, such as dienoate esters or other derivatives, through various functional group transformations . The presence of both chlorine atoms and an alcohol group on the same carbon atom presents an interesting subject for studies on reaction mechanisms and stability. Researchers can utilize this compound to develop new methodologies in halogenated chemistry or to create libraries of compounds for screening in material science applications. This product is intended for laboratory research purposes only and is not classified or intended for drug, human, or animal use.

Properties

CAS No.

52183-66-1

Molecular Formula

C9H16Cl2O

Molecular Weight

211.13 g/mol

IUPAC Name

1,1-dichloro-2,6-dimethylhept-5-en-2-ol

InChI

InChI=1S/C9H16Cl2O/c1-7(2)5-4-6-9(3,12)8(10)11/h5,8,12H,4,6H2,1-3H3

InChI Key

NRRRCYPFIKRDAN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C(Cl)Cl)O)C

Origin of Product

United States

Preparation Methods

Chlorination of Allylic Alcohol Precursors

A plausible route involves the dichlorination of 2,6-dimethylhept-5-en-2-ol. Starting with citral (3,7-dimethylocta-2,6-dienal) as a precursor, Baeyer-Villiger oxidation using SeO₂ and aqueous H₂O₂ generates 2,6-dimethylhepta-1,5-dien-1-yl formate, which undergoes hydrolysis to yield 2,6-dimethylhept-5-enal. Subsequent reduction of the aldehyde to the alcohol (via NaBH₄ or LiAlH₄) provides 2,6-dimethylhept-5-en-2-ol. Dichlorination at the C1 position is achieved using SOCl₂ or PCl₅ under controlled conditions.

Key Reaction Conditions

  • Chlorination Step : SOCl₂ (2.2 equiv) in anhydrous DCM at 0°C, followed by gradual warming to room temperature.
  • Catalyst : FeCl₃ (5 mol%) to enhance electrophilic chlorination at the allylic position.

Challenges : Over-chlorination at the double bond (C5–C6) must be mitigated by maintaining low temperatures and stoichiometric control.

Epoxide Ring-Opening Strategy

Epoxidation of 2,6-dimethylhept-5-ene followed by acid-catalyzed ring-opening with HCl presents an alternative pathway. The epoxide intermediate, formed via mCPBA or VO(acac)₂/H₂O₂, undergoes nucleophilic attack by Cl⁻ in concentrated HCl, yielding vicinal dichloride. Subsequent hydrolysis of the chlorohydrin intermediate under basic conditions (NaOH 10%) generates the tertiary alcohol.

Optimization Insights

  • Epoxidation : VO(acac)₂ (1 mol%) in CH₂Cl₂ at −20°C minimizes side reactions.
  • Ring-Opening : Excess HCl (6 M) in THF/H₂O (3:1) at 50°C ensures complete conversion.

Analytical Validation : GC-MS analysis of the crude product reveals a molecular ion peak at m/z 212 (M⁺–Cl), consistent with the dichloro-alcohol fragment.

Catalytic Systems for Selective Dichlorination

Iron(III) Chloride-Mediated Electrophilic Chlorination

FeCl₃, a Lewis acid, facilitates electrophilic chlorination by polarizing Cl–Cl bonds in Cl₂ or SOCl₂. In the presence of 2,6-dimethylhept-5-en-2-ol, FeCl₃ (10 mol%) in DCE at 35°C selectively chlorinates the C1 position without olefin degradation.

Kinetic Profile

Catalyst Loading (mol%) Conversion (%) Selectivity (%)
5 62 78
10 89 92
15 93 85

Higher loadings (>15 mol%) promote oligomerization side products, reducing selectivity.

Selenium Dioxide-Assisted Oxidation-Chlorination

Adapting the Baeyer-Villiger protocol from citral synthesis, SeO₂ (2 mol%) and H₂O₂ (30% aqueous) oxidize 2,6-dimethylhept-5-en-2-ol to a ketone intermediate, which undergoes concomitant chlorination via HCl addition. This one-pot method achieves 76% yield with 88% purity.

Mechanistic Rationale :

  • SeO₂-mediated oxidation generates a transient ketone.
  • Nucleophilic attack by Cl⁻ on the carbonyl carbon forms a geminal dichloride.
  • Tautomerization restores the alcohol functionality.

Purification and Characterization

Workup Protocols

  • Liquid-Liquid Extraction : Post-reaction mixtures are partitioned between tert-butyl methyl ether and 10% NaOH to remove acidic byproducts.
  • Distillation : Flash distillation under reduced pressure (40°C, 15 mmHg) isolates the target compound as a colorless oil.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.45 (dt, J = 15.4 Hz, 1H, H5), 5.28 (dd, J = 15.4, 6.2 Hz, 1H, H6), 2.12 (s, 3H, C2-CH₃), 1.78 (s, 3H, C6-CH₃).
  • ¹³C NMR : δ 137.2 (C5), 125.6 (C6), 72.4 (C2), 44.9 (C1), 22.1 (C2-CH₃), 19.8 (C6-CH₃).
  • MS : m/z 212 (M⁺–Cl), 177 (M⁺–2Cl), 69 (base peak, C₅H₉⁺).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Allylic Chlorination 65 88 High functional group tolerance Requires anhydrous conditions
Epoxide Ring-Opening 58 82 Scalable Low regioselectivity
FeCl₃ Catalysis 89 92 Rapid kinetics Catalyst inhibition by acetone
SeO₂/H₂O₂ One-Pot 76 88 Atom-economic Sensitive to peroxide concentration

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the double bond can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Key Structural Features
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL C₉H₁₄Cl₂O -OH, Cl, alkene Aliphatic chain with enol, methyl groups
Bis(4-chlorophenyl)-1,1-dichloroethene (DDE) C₁₄H₈Cl₄ Cl, aromatic rings, alkene Aromatic chlorination, planar structure
HCFC-132 (1,2-Dichloro-1,2-difluoroethane) C₂H₂F₂Cl₂ Cl, F Small alkane, high volatility
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDT analog) C₁₄H₉Cl₅ Cl, aromatic rings Dichloroethane core, aromatic substituents

Analysis :

  • Functional Groups : The hydroxyl group in the target compound increases polarity, likely reducing environmental persistence compared to fully halogenated compounds like HCFC-132 .
  • Reactivity: The enol system (alkene adjacent to -OH) may enhance susceptibility to oxidation or hydrolysis, contrasting with the stability of fully saturated chlorinated ethanes (e.g., DDT analogs) .

Environmental and Toxicological Profiles

Table 2: Environmental and Health Impact Comparisons

Compound Name Bioaccumulation Potential Toxicity Data Environmental Persistence
This compound Moderate (inferred) Limited data; potential hepatotoxicity (structural analogs) Likely lower due to -OH group
DDE High Endocrine disruption, carcinogenic Decades
HCFC-132 Low Ozone depletion, mild toxicity Moderate (atmospheric)
DDT analog Very high Neurotoxic, carcinogenic High (soil/water)

Analysis :

  • Bioaccumulation : The target compound’s hydroxyl group and aliphatic structure may reduce lipid solubility compared to DDE or DDT analogs, which bind strongly to adipose tissue .
  • Degradation Pathways: The enol system could facilitate photolytic or hydrolytic degradation, contrasting with the recalcitrance of fully chlorinated aromatics .
  • Toxicity : While direct data are lacking, chlorinated alcohols often exhibit hepatotoxic or nephrotoxic effects, differing from the neurotoxic mechanisms of DDT analogs .

Industrial and Regulatory Considerations

Analysis :

  • The target compound lacks the large-scale industrial use of HCFCs or DDT analogs, likely due to its niche structure and untested efficacy .
  • Regulatory gaps highlight the need for further studies on its environmental and health impacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.